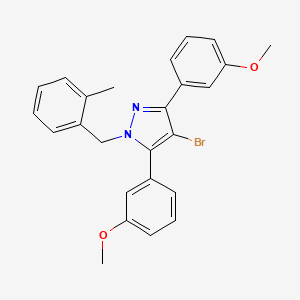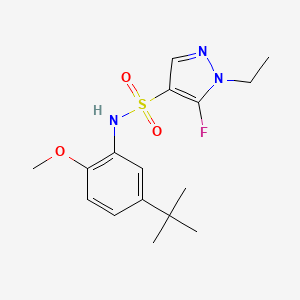
4-(4-Bromophenyl)-2-(2-((5-fluorothiophen-2-yl)methylene)hydrazinyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-thiophenecarbaldehyde 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that combines the structural features of thiophene, thiazole, and hydrazone. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-thiophenecarbaldehyde 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone typically involves multiple steps:
Synthesis of 5-fluoro-2-thiophenecarbaldehyde: This can be achieved through the fluorination of thiophene-2-carbaldehyde using appropriate fluorinating agents under controlled conditions.
Formation of 4-(4-bromophenyl)-1,3-thiazole: This involves the cyclization of 4-bromobenzaldehyde with thioamide in the presence of a base.
Hydrazone Formation: The final step involves the condensation of 5-fluoro-2-thiophenecarbaldehyde with 4-(4-bromophenyl)-1,3-thiazole-2-ylhydrazine under acidic or basic conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-thiophenecarbaldehyde 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-fluoro-2-thiophenecarbaldehyde 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-thiophenecarbaldehyde: Shares the thiophene and fluorine moieties but lacks the thiazole and hydrazone groups.
4-(4-Bromophenyl)-1,3-thiazole: Contains the thiazole and bromophenyl groups but lacks the thiophene and hydrazone moieties.
Uniqueness
5-Fluoro-2-thiophenecarbaldehyde 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is unique due to its combination of structural features from thiophene, thiazole, and hydrazone, which confer distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C14H9BrFN3S2 |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H9BrFN3S2/c15-10-3-1-9(2-4-10)12-8-20-14(18-12)19-17-7-11-5-6-13(16)21-11/h1-8H,(H,18,19)/b17-7+ |
InChI-Schlüssel |
UZPGONNJAOMAFE-REZTVBANSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=CC=C(S3)F)Br |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=CC=C(S3)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5Z)-5-(4-fluorobenzylidene)-2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one](/img/structure/B10928031.png)
![2-{[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]amino}-1-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethanone](/img/structure/B10928038.png)

![4-hydroxy-5-[(1E)-N-(2-{[(Z)-(1-methyl-1H-pyrazol-5-yl)methylidene]amino}phenyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10928045.png)
![6-cyclopropyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928050.png)
![2-({5-cyano-4-[4-(dimethylamino)phenyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B10928058.png)
![4-methyl-3,5-bis(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10928062.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928069.png)


![5-({4-[(1Z)-1-{2-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid](/img/structure/B10928088.png)
